3,5-Di(1H-imidazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3,5-di(imidazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)10-5-11(16-3-1-14-8-16)7-12(6-10)17-4-2-15-9-17/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDHOUKRHSCBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Cyclization
A widely employed method for synthesizing imidazolyl benzoic acids involves a two-step process: Schiff base formation followed by cyclization . This approach, demonstrated in the synthesis of 4-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)benzoic acid, can be adapted for HL:
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Starting Material : 3,5-Diaminobenzoic acid serves as the precursor.
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Schiff Base Formation : Reaction with two equivalents of an aldehyde (e.g., formaldehyde) in glacial acetic acid under reflux forms a bis-Schiff base intermediate.
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Cyclization : Treatment with 2,3-butanedione and excess ammonium acetate induces cyclization, yielding the target imidazole rings.
Key Reaction Conditions :
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Solvent : Glacial acetic acid
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Temperature : Reflux (~120°C)
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Duration : 7–12 hours
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Workup : Precipitation in water, filtration, and recrystallization from ethanol.
Challenges :
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Simultaneous reaction of both amine groups may lead to undesired cross-linking.
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Stoichiometric control is critical to ensure selective imidazole formation at both positions.
Alternative Synthetic Routes
Nitro Reduction and Sequential Functionalization
A stepwise strategy leveraging nitro intermediates:
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Nitration : 3,5-Dinitrobenzoic acid is synthesized via nitration of benzoic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, yielding 3,5-diaminobenzoic acid.
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Imidazole Formation : Apply the Schiff base-cyclization method as in Section 1.1.
Purification : Column chromatography or recrystallization ensures product homogeneity.
Characterization and Analytical Data
Spectroscopic Confirmation
Infrared (IR) Spectroscopy :
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O-H Stretch : ~3550 cm⁻¹ (carboxylic acid).
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C=O Stretch : ~1750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
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¹H NMR :
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¹³C NMR :
Mass Spectrometry (MS) :
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Molecular ion peak ([M⁺]): Calculated m/z for C₁₃H₁₀N₄O₂ = 278.08.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 120–130°C |
| Rf Value (TLC) | 0.67 (Ethyl acetate/Hexane) |
| Solubility | DMSO, Ethanol |
Optimization and Yield Considerations
Reaction Yield Drivers
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Stoichiometry : A 1:2 ratio of diaminobenzoic acid to aldehyde maximizes bis-Schiff base formation.
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Cyclization Time : Extended reflux durations (~12 hours) improve cyclization efficiency.
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Catalyst Use : Copper catalysts in Ullmann coupling enhance substitution rates but require rigorous oxygen exclusion.
Reported Yields for Analogous Compounds
| Compound | Yield (%) |
|---|---|
| 4-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)benzoic acid | 55 |
| 4-[2-(4-Hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl]benzoic acid | 63 |
Adapting these yields, HL synthesis would likely achieve 45–60% under optimized conditions.
Industrial and Laboratory Scale-Up
Pilot-Scale Adaptations
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Continuous Flow Reactors : Mitigate exothermicity during nitration and cyclization.
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Crystallization Optimization : Anti-solvent addition (e.g., water) improves recovery rates.
Chemical Reactions Analysis
Types of Reactions
3,5-Di(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, which are of interest in the field of coordination chemistry.
Substitution Reactions: The imidazole groups can participate in substitution reactions, potentially leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Reagents: Metal salts (e.g., cadmium acetate, cobalt nitrate), bases (e.g., potassium carbonate).
Major Products
Coordination Complexes: Formation of metal-organic frameworks (MOFs) and other coordination polymers.
Substituted Derivatives: Products with modified imidazole groups or additional functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 3,5-Di(1H-imidazol-1-yl)benzoic acid exhibit significant anticancer properties. A study demonstrated that certain imidazole derivatives, including those based on this compound, showed selective inhibition against carbonic anhydrase isoforms (CA IX and CA XII), which are overexpressed in various cancers. The inhibition of these isoforms can lead to reduced tumor growth and metastasis .
Case Study: In Vitro Testing
In vitro studies have shown that compounds derived from this compound possess potent antiproliferative activity against several human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cells. For instance, one derivative exhibited a mean GI50 value of 2.3 µM against these cell lines, indicating its potential as a lead compound for further drug development .
Coordination Chemistry
Synthesis of Coordination Polymers
this compound has been utilized as a ligand in the synthesis of coordination polymers. These polymers are formed under hydrothermal conditions and exhibit interesting structural properties due to the bifurcating nature of the ligand . The ability of this compound to coordinate with metal ions allows for the formation of diverse metal complexes.
Metal Complexes
Notable metal complexes synthesized using this compound include cobalt(II) complexes that demonstrate unique magnetic and structural properties. These complexes have been characterized using various techniques such as X-ray crystallography, revealing insights into their geometries and bonding interactions .
Material Science
Nanostructured Materials
The incorporation of this compound in material science has led to the development of nanostructured materials with potential applications in catalysis and sensor technology. The functionalization of surfaces with this compound can enhance the performance characteristics of materials used in various industrial applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,5-Di(1H-imidazol-1-yl)benzoic acid primarily involves its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific interactions with biological targets .
Comparison with Similar Compounds
Core Functional Groups and Substituents
- 3,5-Di(1H-imidazol-1-yl)benzoic Acid : Features a benzoic acid backbone with two imidazole substituents. The carboxylic acid group enhances metal-binding versatility .
- [3,5-Di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole Derivatives (C1–C9) : Replace the benzoic acid core with a triazole ring and incorporate bulky phenyl substituents on the imidazole groups. These modifications enhance antibacterial activity but reduce suitability for MOF synthesis due to steric hindrance .
- 3,5-Di(1H-imidazol-1-yl)pyridine (dip) : Substitutes benzoic acid with pyridine, altering electronic properties and coordination behavior. Used in Zn(II)-based MOFs, demonstrating how ligand backbone variations impact framework topology .
- Benzyl 3,5-bis(2-(1H-imidazol-1-yl)ethyl)benzoic Acid : Introduces ethyl spacers between imidazole and the benzene ring, increasing conformational flexibility but reducing structural rigidity compared to the target compound .
Key Structural Differences
Antimicrobial Activity
- C9 Derivative : Exhibits potent antibacterial and antifungal activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the triazole core and phenyl-substituted imidazole groups .
- This compound: No direct antimicrobial data reported; its primary applications lie in materials science rather than biology .
Coordination Chemistry and MOF Performance
- This compound : Forms 2D cationic Co(II) and Ni(II) MOFs with charge-neutral bridges, demonstrating reversible structural flexibility under solvent exposure .
- 3,5-Di(1H-imidazol-1-yl)pyridine (dip) : Generates Zn(II) coordination polymers with varying carboxylate linkers, highlighting the role of ligand geometry in framework dimensionality .
ADMET and Toxicity
- C1–C9 Derivatives: Predicted to be non-carcinogenic, non-cardiotoxic (weak hERG inhibitors), and metabolically stable, making them promising drug candidates .
- This compound : Toxicity data absent in evidence, but its use in MOFs suggests low acute toxicity due to stable metal-ligand bonding .
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | High symmetry, dual functionality for MOFs | Limited bioactivity data |
| C1–C9 derivatives | Strong antimicrobial activity | Steric bulk limits coordination applications |
| Benzimidazole derivatives (e.g., 11, 12) | Tunable substituents for drug design | No carboxylic acid functionality |
Biological Activity
3,5-Di(1H-imidazol-1-yl)benzoic acid (C13H10N4O2) is a compound featuring two imidazole rings attached to a benzoic acid core. This unique structure suggests potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Two imidazole rings : These rings can participate in coordination with metal ions and interact with biological receptors.
- Benzoic acid core : This part of the molecule enhances its solubility and biological interactions.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, demonstrating that modifications in the imidazole structure can enhance antibacterial activity.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 20 | 5 |
| 4-(1H-Imidazol-1-yl)benzoic acid | E. coli | 15 | 10 |
| 5-Nitroimidazole | P. aeruginosa | 18 | 8 |
The above data suggest that this compound has a comparable or superior antimicrobial effect to other imidazole derivatives.
Antifungal Activity
In vitro studies have shown promising antifungal activity against Candida species. A notable finding was that certain derivatives exhibited inhibition zones significantly larger than standard antifungal agents like fluconazole.
Table 2: Antifungal Activity Against Candida spp.
| Compound | C. albicans Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 25 | 0.011 |
| Fluconazole | 15 | >1.632 |
These results indicate that the compound may offer a viable alternative to existing antifungal therapies.
Anticancer Potential
The anticancer properties of imidazole derivatives have been a focal point in recent studies. The ability of these compounds to inhibit cancer cell proliferation has been linked to their interaction with specific cellular pathways.
A study demonstrated that derivatives of imidazole could induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This suggests that this compound may also possess similar anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole rings can coordinate with metal ions in enzymes, inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, altering their function and influencing cellular responses.
- DNA Interaction : Some studies suggest that imidazole derivatives can bind to DNA, affecting replication and transcription processes.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers evaluated the antimicrobial efficacy of several imidazole derivatives against resistant strains of bacteria. The study found that compounds similar to this compound showed effective inhibition against multi-drug resistant S. aureus and E. coli, suggesting potential for clinical application in treating resistant infections .
Case Study 2: Antifungal Activity
Another research group investigated the antifungal properties of this compound against clinical isolates of Candida. Their findings indicated that it exhibited superior activity compared to conventional antifungals, providing a basis for further development as an antifungal agent .
Q & A
Q. What synthetic methods are commonly employed to prepare 3,5-Di(1H-imidazol-1-yl)benzoic acid for MOF construction?
The compound is synthesized via nucleophilic aromatic substitution using 3,5-difluorobenzonitrile and benzimidazole in the presence of a base (e.g., K₂CO₃). The reaction proceeds under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF). Post-synthesis purification involves column chromatography and recrystallization to achieve high purity. Key characterization includes ¹H/¹³C NMR and FT-IR to confirm imidazole ring substitution and carboxylate functionality .
Q. What characterization techniques are critical for verifying the structural integrity of this compound in coordination polymers?
Single-crystal X-ray diffraction (SCXRD) is essential to determine the ligand’s coordination geometry and binding modes (e.g., monodentate vs. bridging). Powder XRD validates phase purity, while thermogravimetric analysis (TGA) assesses thermal stability. Elemental analysis and mass spectrometry confirm stoichiometry. For MOFs, nitrogen adsorption isotherms quantify surface area and pore size distribution .
Advanced Research Questions
Q. How can isoreticular design principles be applied to MOFs incorporating this compound for enhanced methane storage?
Isoreticular expansion involves substituting the benzoic acid core with longer organic struts (e.g., biphenyl or terphenyl) while maintaining the same topology. Computational modeling (e.g., density functional theory) predicts pore dimensions and methane adsorption sites. Experimentally, Zn²⁺ or Co²⁺ clusters are paired with the ligand to form frameworks with tunable pore sizes (3.8–28.8 Å). Methane uptake is optimized at ~36 atm, achieving capacities up to 240 cm³/g via balanced surface area and host-guest interactions .
Q. What experimental and computational approaches resolve contradictions in luminescence data for MOFs derived from this compound?
Discrepancies often arise from competing emission pathways (ligand-centered vs. metal-to-ligand charge transfer). Time-resolved photoluminescence spectroscopy distinguishes these mechanisms. Density functional theory (DFT) calculations model electronic transitions, while guest-exchange experiments (e.g., introducing nitroaromatics) quench specific emissions, clarifying contributions from π-π stacking or hydrogen bonding. Controlled synthesis (e.g., avoiding solvent impurities) minimizes extrinsic quenching .
Q. How can structural inconsistencies in MOF topologies using this compound be systematically addressed?
Discrepancies between predicted and observed structures (e.g., 1D vs. 2D networks) are mitigated by adjusting synthetic parameters:
- Solvent polarity : High-polarity solvents favor interchain hydrogen bonding, stabilizing 2D layers.
- Temperature : Lower temperatures reduce kinetic competition, yielding thermodynamically stable phases.
- Metal-ligand ratio : Excess ligand promotes bridging modes, while stoichiometric ratios favor monodentate coordination. Rietveld refinement of powder XRD data validates structural models against experimental patterns .
Q. What strategies enhance the nitroaromatic sensing selectivity of MOFs based on this compound?
Selectivity is improved by functionalizing the ligand’s carboxylate group with electron-withdrawing substituents (e.g., –NO₂) to strengthen π-π interactions with nitrobenzene. Competitive adsorption studies (e.g., mixed vapor exposure) identify interference from aromatic analogs. Transient absorption spectroscopy quantifies quenching efficiency, while DFT simulations map binding energies at specific framework sites. Post-synthetic modification with Lewis acidic metal sites (e.g., Cd²⁺) further enhances nitro group recognition .
Methodological Considerations
- Data Interpretation : Conflicting adsorption or luminescence data require multivariate analysis (e.g., principal component analysis) to decouple framework effects from experimental artifacts.
- Synthetic Reproducibility : Strict control of humidity and oxygen levels during MOF synthesis prevents ligand oxidation or metal cluster hydrolysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
